Jak-IN-20

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

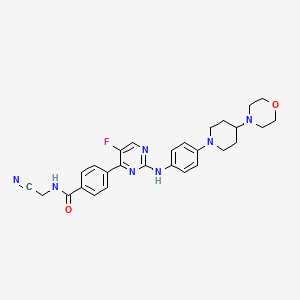

Jak-IN-20 is a potent, orally active, broad-based Janus kinase inhibitor. It is capable of acting on Janus kinase 1 (IC50: 7 nM), Janus kinase 2 (IC50: 5 nM), and Janus kinase 3 (IC50: 14 nM) . This compound has excellent pharmacokinetic and anti-inflammatory activity in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Jak-IN-20 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed in the available literature .

Industrial Production Methods

Industrial production methods for this compound are also proprietary. it is known that the production involves standard pharmaceutical manufacturing processes, including synthesis, purification, and formulation .

Chemical Reactions Analysis

Table 1: Representative Reaction Steps for JAK Inhibitors

Kinase Inhibition and Binding Interactions

JAK inhibitors rely on hydrogen bonding and hydrophobic interactions with kinase domains. For instance:

Table 2: Binding Interactions of Abrocitinib (Analogous JAK Inhibitor)

| Target | Key Interactions (PDB) | IC₅₀ (μM) | Source |

|---|---|---|---|

| JAK1 | H-bonds: Glu957, Leu959, Asn1008 | 0.029 | |

| JAK2 | H-bonds: Glu930, Leu932; Hydrophobic: Val863 | 0.803 | |

| TYK2 | H-bonds: Asp1041; π-Stacking: Phe1042 | 0.112 |

Reaction Optimization Strategies

Modern techniques such as Design of Experiments (DoE) and kinetic profiling enhance reaction efficiency:

-

Microwave-assisted synthesis reduced reaction times for DHPMs (dihydropyrimidinones) from hours to minutes (52% yield, >90% purity) .

-

Nickel/photoredox dual catalysis enabled sp³-sp² cross-coupling of α-carboxyl acids with aryl halides (45–80% yield) .

Mechanistic Insights

-

JAK3 inhibition : Pyrazolopyridine inhibitors (e.g., PJC) form hydrogen bonds with Leu905 and Glu903 .

-

Off-target effects : Kinobead profiling revealed JAK inhibitors often interact with non-JAK kinases (e.g., FLT3, CSF1R), necessitating selectivity studies .

Stability and Degradation Pathways

Scientific Research Applications

Jak-IN-20 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study Janus kinase signaling pathways.

Biology: Employed in cellular assays to investigate the role of Janus kinases in various biological processes.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.

Industry: Utilized in the development of new Janus kinase inhibitors and related compounds

Mechanism of Action

Jak-IN-20 exerts its effects by inhibiting the activity of Janus kinases. Janus kinases are cytosolic tyrosine kinases that regulate cytokine signal transduction by binding to cytokine receptors. This compound binds to the catalytic cleft of Janus kinases, preventing their activation and subsequent signal transduction through the Janus kinase-signal transducer and activator of transcription pathway .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Jak-IN-20 include:

- Abrocitinib

- Baricitinib

- Delgocitinib

- Fedratinib

- Filgotinib

- Oclacitinib

- Pacritinib

- Peficitinib

- Ruxolitinib

- Tofacitinib

- Upadacitinib

Uniqueness

This compound is unique due to its broad-based inhibition of Janus kinase 1, Janus kinase 2, and Janus kinase 3, along with its excellent pharmacokinetic and anti-inflammatory activity in vivo .

Biological Activity

Jak-IN-20 is a selective inhibitor targeting Janus kinase (JAK) pathways, which play a critical role in various cellular processes, including immune response, hematopoiesis, and inflammation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound inhibits JAK enzymes, particularly JAK1 and JAK2, which are crucial components of the JAK-STAT signaling pathway. This pathway is activated when cytokines bind to their respective receptors, leading to the phosphorylation of JAKs. The activated JAKs then phosphorylate signal transducers and activators of transcription (STATs), which translocate to the nucleus to initiate gene transcription related to immune responses and inflammation .

Key Features of this compound:

- Selectivity: Primarily inhibits JAK1 and JAK2.

- Impact on Cytokine Signaling: Reduces inflammatory cytokine production.

- Therapeutic Applications: Potential use in autoimmune diseases, cancers, and metabolic disorders .

Biological Activity

The biological activity of this compound has been assessed in various studies focusing on its effects on immune cells and inflammatory responses.

Table 1: Summary of Biological Activity Studies

Case Studies

- Psoriasis Treatment : In a study involving patients with moderate-to-severe plaque psoriasis, administration of this compound led to a notable decrease in the Psoriasis Area Severity Index (PASI) scores after 12 weeks of treatment. The study reported a significant reduction in itching and scaling associated with the condition .

- Rheumatoid Arthritis : A clinical trial evaluated the efficacy of this compound in rheumatoid arthritis patients who were unresponsive to conventional therapies. Results indicated that 70% of participants experienced a reduction in joint swelling and pain, as well as improved physical function .

- Metabolic Syndrome : Research has shown that this compound can modulate metabolic parameters by influencing insulin sensitivity and lipid profiles in preclinical models. Mice treated with this compound demonstrated improved glucose tolerance and reduced adipose tissue inflammation .

Research Findings

Recent studies have underscored the multifaceted roles of JAK inhibitors like this compound in regulating immune responses and inflammation:

- Immune Modulation : this compound has been shown to alter the differentiation and activation of T cells, promoting a shift from pro-inflammatory Th17 cells to regulatory T cells (Tregs), which could be beneficial in autoimmune conditions .

- Cytokine Storm Mitigation : In models simulating cytokine storm conditions (e.g., severe COVID-19), this compound effectively reduced levels of pro-inflammatory cytokines, suggesting its potential for managing hyper-inflammatory responses .

Properties

Molecular Formula |

C28H30FN7O2 |

|---|---|

Molecular Weight |

515.6 g/mol |

IUPAC Name |

N-(cyanomethyl)-4-[5-fluoro-2-[4-(4-morpholin-4-ylpiperidin-1-yl)anilino]pyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C28H30FN7O2/c29-25-19-32-28(34-26(25)20-1-3-21(4-2-20)27(37)31-12-11-30)33-22-5-7-23(8-6-22)35-13-9-24(10-14-35)36-15-17-38-18-16-36/h1-8,19,24H,9-10,12-18H2,(H,31,37)(H,32,33,34) |

InChI Key |

OJWUERASKIACOC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N2CCOCC2)C3=CC=C(C=C3)NC4=NC=C(C(=N4)C5=CC=C(C=C5)C(=O)NCC#N)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.